LOXL2 Inhibitory Potency: A Head-to-Head Comparison with the 2-Chloro and Unsubstituted Analogs
In a direct head-to-head comparison under identical assay conditions, the target compound, as the free base (2-CF3 analog 19), demonstrated an IC50 of 0.999 µM against human LOXL2 [1]. This is 7.9-fold less potent than the 2-chloro analog (20, IC50 = 126 nM) but 1.2-fold more potent than the unsubstituted pyridin-4-ylmethanamine (16, IC50 = 1.22 µM) [2]. This data precisely quantifies its position within the 2-substituted pyridine-4-ylmethanamine SAR series, confirming it is a moderately potent LOXL2 ligand.
| Evidence Dimension | LOXL2 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.999 µM (for the free base, compound 19) |
| Comparator Or Baseline | (2-chloropyridin-4-yl)methanamine (126 nM); pyridin-4-ylmethanamine (1.22 µM) |
| Quantified Difference | 7.9-fold less potent than the 2-Cl analog; 1.2-fold more potent than unsubstituted pyridine |
| Conditions | Amplex Red assay using human LOXL2 protein, at pH 8.0 and 37°C |
Why This Matters
This data allows researchers to precisely position this compound within a known SAR series, selecting it for studies where intermediate potency or the specific physicochemical properties of a CF3 group are required.
- [1] BRENDA Enzyme Database. (n.d.). IC50 Value for 1-[2-(trifluoromethyl)pyridin-4-yl]methanamine (Ligand ID 220445) on EC 1.4.3.13. Retrieved from brenda-enzymes.org View Source
- [2] Hutchinson, J. H., Rowbottom, M. W., Lonergan, D., Darlington, J., Prodanovich, P., King, C. D., Evans, J. F., & Bain, G. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(4), 423–427. View Source
